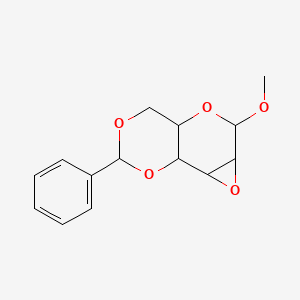

Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside

Description

Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside is a conformationally constrained carbohydrate derivative featuring a 2,3-epoxide (oxirane) ring and a rigid 4,6-O-benzylidene acetal. This compound is synthesized via base-catalyzed elimination of sulfonic esters or through alternative routes involving cyclic carbonate intermediates . Its structure locks the pyranose ring into a $ ^{5}H_{0} $ half-chair conformation, which directs regioselective ring-opening reactions at C-2 or C-3, depending on steric and electronic factors . The compound serves as a pivotal intermediate in synthesizing deoxy sugars, branched-chain sugars, and glycosidase inhibitors .

Properties

IUPAC Name |

5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-15-14-12-11(18-12)10-9(17-14)7-16-13(19-10)8-5-3-2-4-6-8/h2-6,9-14H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTCRHINASMQOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941213 | |

| Record name | Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3150-15-0, 53270-02-3, 19465-13-5, 67226-04-4, 3150-16-1 | |

| Record name | Methyl 2,3-anhydro-4,6-O-(benzylidene)-alpha-allo-D-pyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003150150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC170243 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC170222 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC161077 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC41445 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002608315 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside can be synthesized through the reaction of methyl 4,6-O-benzylidene-α-D-glucopyranoside with diethyl azodicarboxylate and triphenylphosphine. This reaction predominantly yields methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside and -mannopyranoside . Another method involves the reaction of methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside with ethylmagnesium bromide in the presence of copper(I) iodide, producing 4,6-O-benzylidene-1,2-dideoxy-D-ribo-hex-1-enopyranoside .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as this compound is primarily used in research settings. the synthetic routes mentioned above can be scaled up for larger production if needed.

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The 2,3-anhydro ring undergoes nucleophilic attack, with regioselectivity influenced by steric and electronic factors.

Key Observations :

-

Diaxial ring-opening dominates with smaller nucleophiles (e.g., azide), favoring the altro configuration .

-

Bulkier reagents like Et₂AlCN induce unexpected regioselectivity due to neighboring-group participation from the benzylidene acetal .

Reductive Cleavage Reactions

The compound reacts with hydride donors to yield deoxygenated or carbinol products, depending on stereochemistry.

Mechanistic Insights :

-

manno and allo configurations favor direct C–O cleavage, while altro derivatives undergo epoxide intermediacy .

-

Competing elimination occurs in the allo series under strong reducing conditions .

Electrophilic Additions and Rearrangements

The benzylidene group directs reactivity in electrophilic environments.

-

Acetylation : Regioselective acetylation at C-2 or C-3 positions occurs under controlled conditions, influenced by hydrogen-bonding networks .

-

Bromination : Reaction with bromine in methanol yields dibromides, which further eliminate to form unsaturated derivatives (e.g., 2,3-dideoxyhex-2-enopyranosides) .

Elimination Reactions

Treatment with strong bases or electrophilic agents induces dehydrohalogenation or dehydration:

Stereochemical Dependence

The reactivity and product distribution are highly sensitive to the carbohydrate’s configuration:

| Configuration | Reaction with LiBHEt₃ | Dominant Pathway |

|---|---|---|

| gluco | Intramolecular hydride shift | Deoxygenation |

| galacto | Reduction with ring contraction | Contraction products |

| altro | Epoxide intermediacy | Carbinol formation |

Notable Example :

-

The altro configuration’s rigid chair conformation promotes epoxide formation during reductive desulfonyloxylation, unlike the flexible galacto series .

Comparative Reactivity in Protecting Group Strategies

The benzylidene acetal’s stability under various conditions enables selective functionalization:

| Reaction | Effect on Benzylidene Group | Outcome |

|---|---|---|

| Acidic hydrolysis | Retained | Selective modification of anhydro ring |

| Reductive opening (e.g., NaBH₄) | Cleaved | Access to diol intermediates |

Scientific Research Applications

Synthetic Organic Chemistry

Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside serves as a versatile building block in the synthesis of more complex molecules. Its unique structural attributes allow it to participate in various chemical reactions, making it valuable for constructing intricate molecular architectures. Some notable reactions include:

- Oxirane Ring-Opening Reactions: The compound's oxirane ring can be opened using reagents such as diethylaluminum cyanide, leading to the formation of cyano derivatives.

- Substitution Reactions: The compound can react with ammonia, resulting in the formation of corresponding amines.

Biochemical Research

In biochemical studies, this compound is utilized as a reagent for investigating carbohydrate chemistry and enzyme interactions. Its reactivity allows researchers to explore its effects on biological systems, including potential therapeutic roles. Notably, compounds with similar structures have demonstrated antimicrobial and anti-inflammatory activities, suggesting that this compound may also possess similar therapeutic potentials .

Epigenetic Modulation

Recent studies indicate that this compound may exhibit epigenetic modifying properties. It has been detected in crude extracts that could influence gene expression or cellular processes through modulation of epigenetic markers. This aspect opens avenues for research into its role in gene regulation and potential applications in disease treatment .

Case Study 1: Synthesis and Reactivity

A study focused on synthesizing this compound through the reaction of methyl 4,6-O-benzylidene-α-D-glucopyranoside with diethyl azodicarboxylate and triphenylphosphine. This method primarily yields methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside and -mannopyranoside. The study highlighted the compound's versatility as a synthetic intermediate and its ability to undergo various chemical transformations.

Another investigation assessed the biological activities of derivatives related to this compound. The results indicated that these compounds exhibited significant antioxidant properties and could inhibit tyrosinase activity, suggesting potential applications in treating hyperpigmentation disorders .

Mechanism of Action

The mechanism of action of methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside involves the reactivity of its oxirane ring and benzylidene group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions, while the benzylidene group can participate in various substitution reactions. These reactive sites make the compound valuable in synthetic organic chemistry for constructing complex molecular architectures.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2,3-Anhydro-4,6-O-Benzylidene-α-D-Mannopyranoside

- Structural Features: Shares the 4,6-O-benzylidene group but differs in the epoxide stereochemistry (manno configuration). The $ ^{5}H_{0} $ conformation is retained, favoring trans-diaxial ring-opening.

- Reactivity: Reacts with cyanotrimethylsilane (TMSCN) to yield 3-cyano-3-deoxy derivatives via C-3 attack, contrasting with the allopyranoside’s preference for C-2 substitution under similar conditions .

- Applications : Used in synthesizing vitamin D$_3$ analogues via Grignard reactions targeting the epoxide .

Methyl 2,3-Anhydro-4,6-O-Benzylidene-β-D-Talopyranoside

- Structural Features : Benzylidene-protected talo-configured epoxide. The steric hindrance from axial substituents alters reaction pathways.

- Applications: Limited utility in glycosylation but serves as a model for studying steric effects in epoxide ring-opening .

Methyl 4,6-O-Benzylidene-2,3-Di-O-Mesyl-α-D-Altropyranoside

- Structural Features : Vicinal dimesylate precursor to the anhydro-allo derivative.

- Reactivity: Treatment with superoxide ($ \text{O}_2^- $) generates methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside via intramolecular elimination, highlighting its role as a synthetic precursor .

Data Tables

Table 1: Physical Properties of Selected Anhydro-Benzylidenehexopyranosides

Table 2: Regioselectivity in Epoxide Ring-Opening Reactions

Key Research Findings

Conformational Control: The 4,6-O-benzylidene group enforces a rigid $ ^{5}H_{0} $ conformation, dictating reaction outcomes. For example, the manno epoxide’s axial C-3 substituent directs nucleophilic attack to the less hindered C-2 position in certain conditions .

Stereoelectronic Effects : In the allo derivative, the Fürst-Plattner rule governs trans-diaxial opening, yielding products with retained stereochemistry. Deviations occur in talo analogs due to steric clashes .

Divergent Applications: The allo derivative is pivotal in synthesizing cyanodeoxy sugars for glycosidase inhibitors . The manno analog facilitates asymmetric synthesis of vitamin D$_3$ side chains . Superoxide-mediated elimination of altrose dimesylates highlights the compound’s role in green chemistry .

Biological Activity

Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside is a carbohydrate derivative with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the compound's biological properties, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H16O5 and a molecular weight of 264.27 g/mol. Its structure includes an anhydro bridge and benzylidene groups, which contribute to its reactivity and biological effects. The anhydro form indicates the absence of a water molecule that typically links two hydroxyl groups in sugar derivatives, enhancing its stability and functionality in various chemical reactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential antimicrobial properties, making it a candidate for developing therapeutic agents targeting microbial infections.

- Antioxidant Properties : It acts as an antioxidant, which may help mitigate oxidative stress-related diseases. The structural configuration allows it to scavenge free radicals effectively.

- Epigenetic Modulation : Preliminary studies suggest that it may influence gene expression through epigenetic mechanisms. This activity can be crucial in developing treatments for diseases linked to epigenetic changes .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4,6-O-benzylidene-2,3-di(O-methyl)-alpha-D-glucopyranoside | C16H22O6 | Contains additional O-methyl groups enhancing solubility. |

| Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside | C18H24O6 | Features two benzyl groups providing increased stability and reactivity. |

| Methyl 2,3-O-isopropylidene-alpha-D-glucopyranoside | C11H20O5 | Contains an isopropylidene protecting group affecting reactivity patterns. |

These comparisons highlight how variations in substituents can influence biological activities and chemical properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods that emphasize the importance of protecting groups and reaction conditions. Notable synthetic approaches include:

- N-Bromosuccinimide (NBS) Reactions : This method has been employed for the selective bromination of sugar derivatives while maintaining the integrity of the anhydro structure .

- Regioselective Alkylation : Using alkylation techniques to introduce functional groups at specific positions on the sugar ring enhances the compound's versatility for further modifications .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against various pathogens. The mechanism involves disrupting bacterial cell membranes.

- Tyrosinase Inhibition : Research indicated that this compound analogs effectively inhibited mushroom tyrosinase activity, suggesting potential applications in treating hyperpigmentation disorders .

- Cell Viability Studies : Cytotoxicity assays revealed that certain analogs did not exhibit significant cytotoxic effects at concentrations below 20 µM over extended exposure periods (48 and 72 hours), indicating a favorable safety profile for therapeutic applications .

Q & A

Q. What are the common synthetic routes for preparing Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside?

The compound is typically synthesized via epoxidation of benzylidene-protected hexopyranosides. For example, methyl 4,6-O-benzylidene-α-D-glucopyranoside undergoes epoxidation using reagents like diethyl azodicarboxylate and triphenylphosphine, yielding the 2,3-anhydro derivative with regioselectivity influenced by the starting sugar configuration . Key steps include protecting the 4,6-hydroxyl groups with a benzylidene ring and introducing the epoxide via nucleophilic displacement or oxidation.

Q. How does the 4,6-O-benzylidene group influence reactivity in ring-opening reactions?

The rigid 4,6-O-benzylidene group locks the pyranose ring into a 5H₀ half-chair conformation, enforcing trans-diaxial opening of the 2,3-epoxide according to the Fürst-Plattner rule. This steric constraint ensures predictable regioselectivity (e.g., C3 attack in methyl α-D-allopyranoside derivatives) and minimizes competing reaction pathways .

Q. What nucleophiles are used to study ring-opening mechanisms, and what products form?

Common nucleophiles include azide, cyanide, amines, and Grignard reagents. For instance:

- Azide : Produces 3-azido-3-deoxy derivatives (e.g., methyl 3-azido-4,6-O-benzylidene-α-D-altropyranoside) .

- Cyanide : Forms β-cyanohydrins via diaxial attack, though anomalies (e.g., minor β-products with Et₂AlCN) suggest solvent or catalyst effects .

- Grignard reagents : Propenylmagnesium chloride extends the carbon chain at C-2 regioselectively .

Advanced Research Questions

Q. How do stereoelectronic effects dictate regioselectivity in epoxide ring-opening?

Chair-to-twist-boat conformational changes enable trans-diaxial opening even in rigid systems. For example, methyl 2,3-anhydro-α-D-talopyranoside undergoes ammonolysis to yield methyl 3-amino-α-D-idopyranoside as the major product due to stabilization of the transition state via hydrogen bonding between the 4-OH and ring oxygen . Computational studies or kinetic isotope effects could further probe these interactions.

Q. What experimental strategies resolve contradictions in regioselectivity data?

Discrepancies, such as unexpected β-cyanohydrin formation with Et₂AlCN , require mechanistic re-evaluation. Techniques include:

- Variable-temperature NMR to monitor intermediate conformations.

- DFT calculations to compare transition-state energies for axial vs. equatorial attack.

- Isotopic labeling (e.g., ¹⁸O) to trace nucleophilic pathways.

Q. How can LiAlH₄-AlCl₃ be optimized for stereoselective ring cleavage?

LiAlH₄-AlCl₃ selectively cleaves benzyl ethers or benzylidene acetals in 4,6-O-benzylidenehexopyranosides. Adjusting the AlCl₃ ratio (e.g., 1:3 LiAlH₄:AlCl₃) enhances stereoselectivity by favoring SN2 mechanisms over radical pathways. This is critical for synthesizing deoxy sugars or aminoglycoside precursors .

Q. What methods validate the stereochemical outcomes of ring-opening reactions?

- X-ray crystallography : Confirms absolute configuration (e.g., C3-substituted altropyranosides ).

- NOESY NMR : Detects through-space interactions to assign chair conformers.

- Polarimetry : Tracks optical activity changes during reaction progression .

Methodological Considerations

Designing experiments to probe anomalous reaction pathways

When unexpected products arise (e.g., minor β-cyanohydrins), use control experiments with deuterated solvents or alternative catalysts (e.g., BF₃·Et₂O) to test competing mechanisms. Comparative studies with analogous epoxides (e.g., manno- vs. allo-configured substrates) isolate steric vs. electronic factors .

Optimizing synthetic yields in multi-step protocols

Key steps include:

- Benzylidene protection : Achieved via acid-catalyzed condensation with benzaldehyde dimethyl acetal (80–90% yield) .

- Epoxidation : Use Mitsunobu conditions (DEAD/PPh₃) for high regioselectivity (>85% yield) .

- Purification : Flash chromatography (hexane/EtOAc gradients) removes diastereomers or unreacted starting material .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.